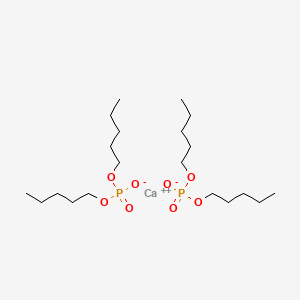
Calcium tetrapentyl bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium tetrapentyl bis(phosphate) is a chemical compound with the molecular formula C20H44CaO8P2. It is a calcium salt of bis(phosphoric acid dipentyl) and is known for its unique properties and applications in various fields. This compound is part of the broader family of calcium phosphates, which are widely studied for their biological and industrial significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium tetrapentyl bis(phosphate) typically involves the reaction of calcium ions with dipentyl phosphate under controlled conditions. One common method is the wet chemical precipitation technique, where aqueous solutions of calcium ions and dipentyl phosphate are mixed, leading to the formation of the desired compound. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of calcium tetrapentyl bis(phosphate) may involve large-scale precipitation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent quality and output. The use of advanced techniques like sol-gel synthesis can also be employed to achieve high phase purity and desired morphology .
Chemical Reactions Analysis
Types of Reactions
Calcium tetrapentyl bis(phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atoms in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphates, while substitution reactions can produce a variety of substituted phosphates.
Scientific Research Applications
Calcium tetrapentyl bis(phosphate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in bone regeneration and tissue engineering.
Medicine: It is explored for its use in drug delivery systems and as a component in medical implants due to its biocompatibility.
Industry: The compound finds applications in the production of specialized materials and coatings, as well as in the development of new industrial processes.
Mechanism of Action
The mechanism by which calcium tetrapentyl bis(phosphate) exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to hydroxyapatite in bone, promoting bone regeneration and repair. It can also interact with cellular proteins and enzymes, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Calcium tetrapentyl bis(phosphate) can be compared with other calcium phosphates, such as:
Hydroxyapatite (Ca10(PO4)6(OH)2): Known for its use in bone grafts and dental applications.
Tricalcium phosphate (Ca3(PO4)2): Widely used in bone regeneration and as a food additive.
Dicalcium phosphate (CaHPO4): Commonly used in animal feed and as a dietary supplement.
The uniqueness of calcium tetrapentyl bis(phosphate) lies in its specific molecular structure and the resulting properties, which make it suitable for specialized applications in various fields .
Properties
CAS No. |
94275-96-4 |
|---|---|
Molecular Formula |
C20H44CaO8P2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
calcium;dipentyl phosphate |
InChI |
InChI=1S/2C10H23O4P.Ca/c2*1-3-5-7-9-13-15(11,12)14-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
IUNOXXAVGBMDAZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOP(=O)([O-])OCCCCC.CCCCCOP(=O)([O-])OCCCCC.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


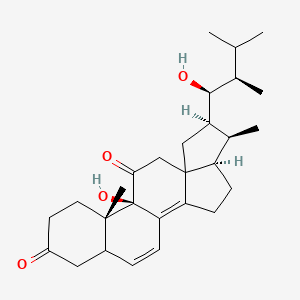


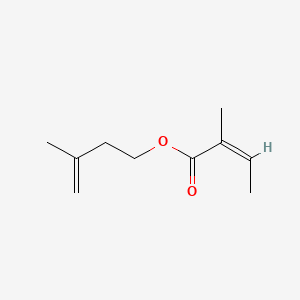

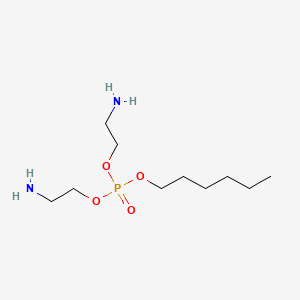
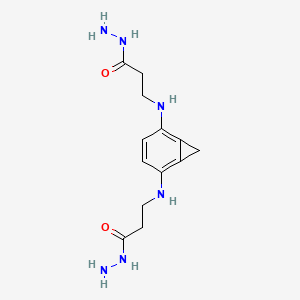
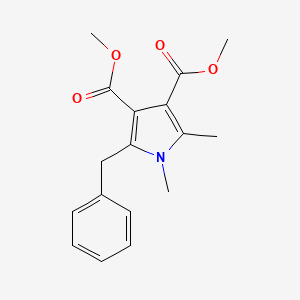




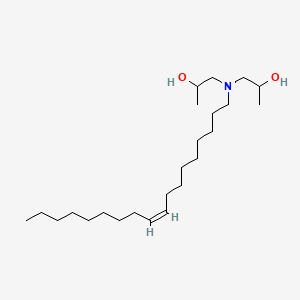
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
